molecular formula C7H5BrFN3 B578414 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole CAS No. 1330750-48-5

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

Cat. No. B578414
CAS RN: 1330750-48-5
M. Wt: 230.04
InChI Key: KCXBGSDYACQLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a chemical compound with the CAS Number: 1330750-48-5 . It has a molecular weight of 230.04 and its IUPAC name is 5-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is 1S/C7H5BrFN3/c1-12-7-3-5(9)4(8)2-6(7)10-11-12/h2-3H,1H3 . This indicates that the compound contains 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 3 nitrogen atoms .

Scientific Research Applications

Synthesis and Environmental Applications

The synthesis of benzotriazole derivatives, including compounds similar to 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole, has been explored for various applications, notably in the creation of environmentally friendly chemical processes. Gu et al. (2009) developed a practical pilot-scale method for preparing 5,5′-Methylene-bis(benzotriazole), a compound related to the desired chemical, highlighting its role in metal passivation and as a precursor to light-sensitive materials. This synthesis process emphasizes green chemistry principles, showcasing the potential environmental applications of such compounds (Gu, Yu, Zhang, & Xu, 2009).

Corrosion Inhibition

Benzotriazole derivatives have been widely recognized for their corrosion inhibition properties. Walker (1976) reviews the use of tolyltriazole, a benzotriazole derivative, as an inhibitor for copper and brass in various corrosive environments. This study implies the effectiveness of benzotriazole compounds in protecting metals from oxidation and corrosion, suggesting similar potential applications for 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole in preserving metal integrity (Walker, 1976).

Medicinal Chemistry

In the realm of medicinal chemistry, benzotriazole derivatives have been identified as critical scaffolds for drug development due to their diverse biological activities. Bhat and Belagali (2020) discuss the significance of benzothiazole derivatives, highlighting their anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. While focusing on benzothiazole, this review underscores the importance of benzotriazole frameworks in developing pharmacologically active compounds, suggesting potential research pathways for 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole in therapeutic applications (Bhat & Belagali, 2020).

Corrosion Protection Mechanisms

The use of benzotriazole derivatives for the corrosion protection of metals, especially copper and its alloys, has been extensively documented. Kuznetsov (2020) reviews the adsorption mechanisms of 1,2,3-benzotriazole and its derivatives on iron and steels from aqueous solutions. This comprehensive review highlights the effectiveness of such compounds in forming protective layers on metal surfaces, thereby preventing corrosion in a wide range of solution pH. This insight into the protection mechanisms offers a foundation for exploring the corrosion inhibition potential of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (Kuznetsov, 2020).

Mechanism of Action

Mode of Action

Benzotriazole derivatives are known to interact with various enzymes and receptors, influencing their activity .

Pharmacokinetics

The compound’s molecular weight is 230.04, and it has a topological polar surface area of 30.7Ų . These properties may influence its bioavailability, but specific studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole’s action are currently unknown. As a benzotriazole derivative, it may have potential anticorrosive properties , but this needs to be confirmed through experimental studies.

properties

IUPAC Name

5-bromo-6-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c1-12-7-3-5(9)4(8)2-6(7)10-11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXBGSDYACQLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718352
Record name 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330750-48-5
Record name 1H-Benzotriazole, 5-bromo-6-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.